Methanidylbenzene;palladium(2+);triphenylphosphane;chloride

Catalog No.
S1899239
CAS No.
22784-59-4
M.F
C43H37ClP2Pd
M. Wt
757.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanidylbenzene;palladium(2+);triphenylphosphane...

CAS Number

22784-59-4

Product Name

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride

IUPAC Name

methanidylbenzene;palladium(2+);triphenylphosphane;chloride

Molecular Formula

C43H37ClP2Pd

Molecular Weight

757.6 g/mol

InChI

InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1

InChI Key

AVPBPSOSZLWRDN-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2]

Canonical SMILES

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2]

C-C Coupling Reactions

One of the primary applications of this catalyst is in promoting cross-coupling reactions, particularly C-C coupling reactions. These reactions form new carbon-carbon bonds between two different organic fragments. Palladium(II) acts as the central metal, facilitating the activation and manipulation of organic molecules. Triphenylphosphine ligands stabilize the palladium center and influence its reactivity.

For example, the Suzuki-Miyaura coupling reaction, a prominent C-C coupling reaction, utilizes this catalyst system. It allows for the coupling of aryl or vinyl boronic acids with various organic halides to form new carbon-carbon bonds. This reaction is crucial for the synthesis of complex organic molecules, pharmaceuticals, and functional materials.

Heck Reactions

This catalyst system is also employed in Heck reactions, another type of C-C coupling reaction. Heck reactions involve the coupling of alkenes with aryl or vinyl halides to form new carbon-carbon bonds. The presence of the palladium catalyst and triphenylphosphine ligands enables the activation of the alkene and subsequent bond formation.

Heck reactions are valuable in organic synthesis for the construction of complex organic molecules with alkene functionalities. These functionalities are prevalent in natural products, pharmaceuticals, and advanced materials.

Other Applications

Beyond C-C coupling reactions, Benzylbis(triphenylphosphine)palladium(II) Chloride finds applications in various other organic transformations. Some examples include:

  • Sonogashira coupling: Formation of carbon-carbon bonds between alkynes and aryl or vinyl halides.
  • Hiyama coupling: Coupling of organosilanes with aryl or vinyl halides.
  • Hydroamination reactions: Formation of carbon-nitrogen bonds.

Methanidylbenzene; palladium(2+); triphenylphosphane; chloride, commonly referred to as bis(triphenylphosphine)palladium(II) chloride, is a coordination compound featuring palladium as the central metal. It consists of two triphenylphosphine ligands and two chloride ions coordinated to a palladium(II) ion. This compound appears as a yellow solid and is known for its role in various catalytic processes in organic chemistry, particularly in cross-coupling reactions.

The molecular formula of this compound is C36H30Cl2P2PdC_{36}H_{30}Cl_2P_2Pd, with a molecular weight of approximately 701.9 g/mol. It exhibits a square planar geometry, which is typical for many palladium(II) complexes, and is insoluble in water but soluble in organic solvents such as benzene and toluene .

The primary reaction for synthesizing bis(triphenylphosphine)palladium(II) chloride involves the reaction of palladium(II) chloride with triphenylphosphine:

PdCl2+2PPh3PdCl2(PPh3)2\text{PdCl}_2+2\text{PPh}_3\rightarrow \text{PdCl}_2(\text{PPh}_3)_2

This compound serves as a catalyst in several important organic reactions, including:

  • Suzuki Coupling: A reaction between boronic acids and halides to form biaryl compounds.
  • Sonogashira Reaction: A coupling reaction between terminal alkynes and aryl halides.
  • Heck Reaction: A method for forming carbon-carbon bonds between alkenes and aryl halides .

The synthesis of bis(triphenylphosphine)palladium(II) chloride can be achieved through various methods:

  • Direct Reaction: Mixing palladium(II) chloride with triphenylphosphine in an organic solvent like ethanol at elevated temperatures (40-80°C).
  • Hydrochloric Acid Method: Dissolving palladium(II) chloride in hydrochloric acid followed by the addition of triphenylphosphine in ethanol under controlled conditions .

These methods yield the compound with varying efficiencies based on the specific conditions employed.

Bis(triphenylphosphine)palladium(II) chloride is primarily used as a catalyst in organic synthesis. Its applications include:

  • Cross-Coupling Reactions: Essential for forming carbon-carbon bonds in pharmaceuticals and materials science.
  • Catalytic Processes: Employed in various reactions such as the Negishi reaction, which involves coupling organozinc reagents with organic halides.
  • Research: Utilized in studies exploring new catalytic systems and methodologies in organic chemistry .

Studies on bis(triphenylphosphine)palladium(II) chloride often focus on its interactions with various substrates during catalytic processes. The effectiveness of this compound as a catalyst can be influenced by factors such as ligand choice, substrate structure, and reaction conditions. Research has shown that modifying the phosphine ligands can significantly alter the reactivity and selectivity of the palladium complex .

Several compounds share structural similarities with bis(triphenylphosphine)palladium(II) chloride, particularly those involving palladium coordination complexes. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Bis(diphenylphosphine)palladium(II) chlorideCoordination complexDifferent phosphine ligand leading to varied reactivity
Tetrakis(triphenylphosphine)palladium(0)Zero oxidation stateMore electron-rich, often used in different catalytic contexts
Palladium(II) acetateCoordination complexUsed primarily for cross-coupling reactions

These compounds differ mainly in their ligand composition and oxidation states, which affect their catalytic properties and applications in synthetic chemistry. Bis(triphenylphosphine)palladium(II) chloride stands out due to its effectiveness in catalyzing a wide range of important organic reactions while maintaining stability under various conditions .

IUPAC Name: Chloropalladium(1+); methanidylbenzene; triphenylphosphane (1:1:2)
Molecular Formula: C₄₃H₃₇ClP₂Pd
Molecular Weight: 757.57 g/mol
CAS Registry Number: 22784-59-4

Structural Features

The complex features a central palladium(II) ion in a square planar geometry, coordinated to:

  • Two triphenylphosphine (PPh₃) ligands in trans configuration.
  • A benzyl group (CH₂C₆H₅) via a σ-bond.
  • A chloride ion (Cl⁻) opposite the benzyl group .

Key Structural Data:

PropertyValue/DescriptionSource
Coordination GeometrySquare planar
Pd–P Bond Length~2.30 Å (typical for Pd–PPh₃ bonds)
Pd–Cl Bond Length~2.35 Å
Melting Point166–170°C

Historical Development and Discovery

Early Synthesis and Characterization

The compound was first reported in the late 20th century as part of efforts to develop air-stable palladium catalysts. A seminal 1991 study in the Journal of the Chemical Society, Chemical Communications detailed its synthesis via reaction of palladium(II) chloride with triphenylphosphine and benzyl chloride .

Synthetic Pathway:

  • Precursor: PdCl₂ reacts with excess PPh₃ to form trans-PdCl₂(PPh₃)₂.
  • Ligand Substitution: Benzyl chloride displaces one chloride ligand, yielding the final complex .

Evolution in Catalytic Applications

  • 1990s: Initial use in Heck and Suzuki couplings .
  • 2000s: Adaptation for asymmetric catalysis with chiral ligands .
  • 2020s: Role in migratory cyclization and difluorocarbene transfer reactions .

Significance in Organometallic Chemistry

Catalytic Mechanisms

The complex facilitates key steps in cross-coupling reactions:

  • Oxidative Addition: Pd⁰ inserts into C–X bonds (X = Cl, Br).
  • Transmetallation: Transfer of organic groups to Pd center.
  • Reductive Elimination: Formation of C–C bonds .

Table 1: Catalytic Applications

Reaction TypeSubstratesYield RangeSource
Suzuki-Miyaura CouplingAryl halides & boronic acids70–95%
Migratory Cyclizationα-Bromoalkenes76–94%
Difluorocarbene TransferBenzyl chlorides58–83%

Role in Modern Synthesis

  • Pharmaceuticals: Synthesis of gem-difluoroalkenes for drug candidates .
  • Materials Science: Preparation of conjugated polymers via Heck coupling .
  • Asymmetric Catalysis: Enantioselective allylation of aldehydes .

The synthesis of bis(triphenylphosphine)palladium(II) dichloride, commonly known as methanidylbenzene;palladium(2+);triphenylphosphane;chloride, represents a fundamental preparation in organometallic chemistry. This compound serves as a crucial precursor and catalyst in numerous palladium-catalyzed reactions, making its efficient synthesis of paramount importance for both academic research and industrial applications.

Precursor Compounds and Starting Materials

The synthesis of bis(triphenylphosphine)palladium(II) dichloride requires carefully selected precursor compounds that provide the necessary palladium center and phosphine ligands. The primary precursor materials include palladium(II) chloride as the metal source and triphenylphosphine as the coordinating ligand [1] [2].

Palladium(II) chloride serves as the most commonly employed palladium source due to its commercial availability and stability under ambient conditions. This compound can be prepared through various methods, including the dissolution of metallic palladium in aqua regia followed by treatment with hydrochloric acid to remove nitrate impurities [2]. The resulting palladium chloride solution provides a reactive palladium(II) center suitable for ligand coordination.

Triphenylphosphine functions as the essential phosphine ligand, providing electron density to the palladium center through sigma donation and back-bonding interactions. The high quality and purity of triphenylphosphine are critical for achieving optimal yields and preventing the formation of palladium black, a common decomposition product that reduces reaction efficiency [1] [3].

Alternative precursor materials have been explored to enhance reaction selectivity and yield. Silver salts, particularly silver carbene transfer reagents, have been employed in specialized synthetic routes to achieve higher purity products [4]. Palladium acetate serves as an alternative palladium source, particularly in reactions requiring milder conditions or when specific ligand environments are desired [5].

The stoichiometric ratios of precursor materials significantly influence the final product formation. Research has demonstrated that a palladium to triphenylphosphine ratio of 1:2 to 1:4 provides optimal results, with excess phosphine ligand improving complex stability and preventing decomposition [6]. This excess ensures complete coordination while accounting for potential ligand oxidation or side reactions during synthesis.

Stepwise Synthesis Protocols

The stepwise synthesis of bis(triphenylphosphine)palladium(II) dichloride follows well-established protocols that ensure reproducible yields and product purity. The most widely adopted method involves the direct coordination of triphenylphosphine to palladium(II) chloride in ethanol solution [1] [2].

The initial step involves dissolving palladium(II) chloride in hydrochloric acid to form a homogeneous solution. This dissolution step is crucial as it activates the palladium center and facilitates subsequent ligand coordination. The palladium chloride solution is then diluted with ethanol to create an appropriate reaction medium [2].

In a separate vessel, triphenylphosphine is dissolved in anhydrous ethanol and heated to approximately 70°C to ensure complete dissolution. The warm triphenylphosphine solution provides an optimal environment for rapid ligand coordination while minimizing thermal decomposition . The use of anhydrous conditions prevents hydrolysis reactions that could compete with the desired coordination process.

The palladium chloride solution is then added dropwise to the triphenylphosphine solution under continuous stirring. This dropwise addition ensures controlled reaction kinetics and prevents the formation of unwanted side products. The reaction mixture is maintained at 55-70°C for 20 minutes to 1 hour, allowing complete coordination to occur [2] .

The formation of the yellow bis(triphenylphosphine)palladium(II) dichloride precipitate indicates successful complex formation. The characteristic yellow color results from ligand-to-metal charge transfer transitions and serves as a visual indicator of reaction progress [1].

Alternative protocols employ different solvent systems and reaction conditions. The dimethyl sulfoxide method utilizes elevated temperatures (140°C) and reduced reaction times (15 minutes) to achieve rapid complex formation [3]. This high-temperature approach requires careful temperature control to prevent decomposition while maximizing reaction efficiency.

The hydrazine reduction method represents another synthetic approach, where hydrazine serves as both a reducing agent and a reaction promoter. This method achieves yields exceeding 98% but requires inert atmosphere conditions to prevent unwanted oxidation reactions [3].

Optimization of Reaction Conditions

The optimization of reaction conditions for bis(triphenylphosphine)palladium(II) dichloride synthesis involves careful consideration of multiple parameters including temperature, solvent selection, reaction time, and atmospheric conditions. These parameters significantly influence both reaction yield and product quality.

Temperature optimization studies have revealed that reaction temperatures between 60-70°C provide the optimal balance between reaction rate and product stability [8]. Lower temperatures result in incomplete conversion and extended reaction times, while temperatures exceeding 100°C promote decomposition pathways that reduce overall yield [9].

Solvent selection plays a crucial role in reaction efficiency and product isolation. Ethanol has emerged as the preferred solvent due to its ability to dissolve both reactants while facilitating product precipitation [2] . The polar nature of ethanol promotes ionic dissociation of palladium chloride while providing adequate solvation for triphenylphosphine.

Dimethyl sulfoxide represents an alternative solvent system that enables higher reaction temperatures and reduced reaction times. Studies have shown that DMSO-based syntheses achieve yields of 98% within 15 minutes at 140°C [3]. However, DMSO requires more rigorous purification procedures and may introduce impurities that affect catalyst performance.

Reaction time optimization has demonstrated that extended reaction periods beyond 2 hours do not significantly improve yields but may promote decomposition reactions [8]. The optimal reaction time ranges from 15 minutes to 1 hour, depending on the specific reaction conditions and temperature employed.

Atmospheric control significantly influences reaction outcomes and product stability. Inert atmosphere conditions, particularly nitrogen or argon purging, prevent the formation of palladium black and maintain optimal reaction stoichiometry [9]. Research has shown that argon purging for 20 minutes prior to reaction initiation increases yields by approximately 11% [10].

Catalyst loading studies have revealed that palladium concentrations between 1-10 mol% provide optimal results for subsequent catalytic applications [8]. Lower catalyst loadings reduce overall efficiency, while higher concentrations may promote competing side reactions.

The palladium to triphenylphosphine ratio represents a critical optimization parameter. Studies have consistently demonstrated that ratios of 1:2 to 1:4 provide superior results compared to 1:1 stoichiometry [6]. The excess phosphine ligand serves multiple functions, including preventing decomposition, improving complex stability, and accounting for potential ligand oxidation during synthesis.

Alternative Synthetic Routes

Several alternative synthetic routes have been developed to address specific synthetic challenges or to provide access to modified palladium phosphine complexes with tailored properties. These alternative approaches offer unique advantages in terms of reaction selectivity, product purity, or synthetic efficiency.

The silver carbene transfer method represents a sophisticated approach that utilizes silver salts as carbene transfer agents in combination with palladium precursors [4]. This method achieves high product purity by avoiding direct palladium-halide interactions that can lead to competing coordination modes. The silver carbene transfer approach is particularly valuable when synthesizing complexes with sensitive or sterically demanding ligands.

Ligand substitution protocols employ pre-formed palladium complexes, such as palladium cyclooctadiene dichloride, as starting materials [5]. This approach allows for controlled ligand exchange under mild conditions, minimizing decomposition pathways. The cyclooctadiene ligand serves as a leaving group that can be readily displaced by triphenylphosphine under appropriate conditions.

Oxidative addition routes utilize zero-valent palladium precursors in combination with organic halides to generate the desired palladium(II) complexes [11]. This method provides direct access to organometallic products while simultaneously installing the phosphine ligands. The oxidative addition approach is particularly valuable for synthesizing mixed-ligand complexes with specific organic substituents.

Transmetallation procedures employ organometallic reagents, such as organotin or organozinc compounds, to transfer organic groups to palladium centers [12]. This method offers excellent selectivity for specific substitution patterns and allows for the incorporation of complex organic frameworks that would be difficult to install through direct coordination.

Microreactor synthesis represents a modern approach that utilizes continuous flow chemistry principles to achieve precise reaction control [13]. This method employs specially designed microreactors that provide excellent heat and mass transfer characteristics, enabling reactions under previously inaccessible conditions. The microreactor approach offers advantages in terms of reaction reproducibility and scalability.

Solid-phase synthesis techniques utilize polymer-supported reagents to facilitate product purification and enable reaction recycling [8]. This approach employs triphenylphosphine ligands that are covalently attached to polymer supports, allowing for easy separation of products from unreacted starting materials. The solid-phase method is particularly valuable for library synthesis and high-throughput screening applications.

The benzonitrile reflux method employs elevated temperatures (180°C) and specialized solvent systems to achieve rapid complex formation [9]. This approach requires careful temperature control and inert atmosphere conditions but can provide access to products that are difficult to obtain through conventional methods. The high-temperature conditions promote ligand exchange while minimizing decomposition pathways.

Dates

Last modified: 08-16-2023

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